molecular formula C9H15BN2O2 B131926 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 269410-08-4

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B131926
M. Wt: 194.04 g/mol
InChI Key: TVOJIBGZFYMWDT-UHFFFAOYSA-N
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Patent
US08883806B2

Procedure details

A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel and thermowell was charged with 1-trimethylsilyl-4-iodopyrazole (15, 225.1 g, 0.85 mol) and THF (2200 mL). This mixture was cooled to −6° C. in an ice/salt/brine bath and isopropyl magnesium chloride (2 M in THF, 510 ml, 1.02 mol, 1.2 equiv) was added at a rate such that the temperature did not exceed 0° C. The extent of metal/halogen exchange was monitored by GC and was found complete after about 10 min. To the orange brown solution was added 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropylpinacolborate, 16, 347 mL, 1.7 mol, 2.0 equiv) slowly at first keeping the temperature below 0° C. and then fairly rapidly after about ½ of the compound was added allowing the temperature to reach 5° C. (the reaction becomes quite thick and then thins out slowly). The reaction is then stirred at 0° C. for 10 min before being warmed to room temperature over 1 hr and stirred at room temperature for an additional 1 hr. The reaction was cooled to 6° C. and saturated aqueous ammonium chloride solution (2.2 L) was added with a temperature increase to 25° C. The mixture was stirred for 5 minutes before being diluted with toluene (10 L). The layers were separated (a large amount of solid is present in the aqueous layer) and the organic layer was sequentially washed with water (6×2.2 L), brine (2×2.2 L), dried over sodium sulfate, filtered, and concentrated under reduced pressure. Residual toluene was co-evaporated with heptane to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (17, 90.3 g, 164.9 g theoretical, 54.8%) as a white solid. For 17: 1H NMR (DMSO-d6, 400 MHz) δ ppm 13.08 (bs, 1H), 7.94 (s, 1H), 7.62 (s, 1H), 1.23 (s, 12H); C9H15BN2O2 (MW, 194.04), LCMS (EI) m/e 195 (M++H).
Name
1-trimethylsilyl-4-iodopyrazole
Quantity
225.1 g
Type
reactant
Reaction Step One
Name
Quantity
2200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
347 mL
Type
reactant
Reaction Step Four
Quantity
2.2 L
Type
reactant
Reaction Step Five
Quantity
10 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[N:3]1[CH:7]=[C:6](I)[CH:5]=[N:4]1.C([Mg]Cl)(C)C.C(O[B:20]1[O:24][C:23]([CH3:26])([CH3:25])[C:22]([CH3:28])([CH3:27])[O:21]1)(C)C.[Cl-].[NH4+]>[Cl-].[Na+].O.C1(C)C=CC=CC=1.C1COCC1>[CH3:27][C:22]1([CH3:28])[C:23]([CH3:26])([CH3:25])[O:24][B:20]([C:6]2[CH:5]=[N:4][NH:3][CH:7]=2)[O:21]1 |f:3.4,5.6.7|

Inputs

Step One
Name
1-trimethylsilyl-4-iodopyrazole
Quantity
225.1 g
Type
reactant
Smiles
C[Si](N1N=CC(=C1)I)(C)C
Name
Quantity
2200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
510 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
347 mL
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Step Five
Name
Quantity
2.2 L
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is then stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a mechanical stirrer, nitrogen inlet, addition funnel
ADDITION
Type
ADDITION
Details
was added at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C.
ADDITION
Type
ADDITION
Details
fairly rapidly after about ½ of the compound was added
CUSTOM
Type
CUSTOM
Details
to reach 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
before being warmed to room temperature over 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for an additional 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 6° C.
TEMPERATURE
Type
TEMPERATURE
Details
increase to 25° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The layers were separated (a large amount of solid
WASH
Type
WASH
Details
was sequentially washed with water (6×2.2 L), brine (2×2.2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=NNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 90.3 g
YIELD: PERCENTYIELD 54.8%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.